![molecular formula C6H7N5 B13033126 1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
1H-pyrazolo[4,3-b]pyridine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrazolo[4,3-b]pyridine-3,6-diamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific arrangement of nitrogen atoms in the rings gives these compounds unique chemical and biological properties, making them of significant interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the desired pyrazolopyridine structure . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1H-pyrazolo[4,3-b]pyridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1H-pyrazolo[4,3-b]pyridine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with other molecular pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
1H-pyrazolo[4,3-b]pyridine-3,6-diamine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1H-pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring, showing distinct chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyrrole ring fused to a pyridine ring, used in different research applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1H-pyrazolo[4,3-b]pyridine-3,6-diamine |
InChI |
InChI=1S/C6H7N5/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,7H2,(H3,8,10,11) |
Clé InChI |
MVJOEPKXZYAFSS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NN=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)


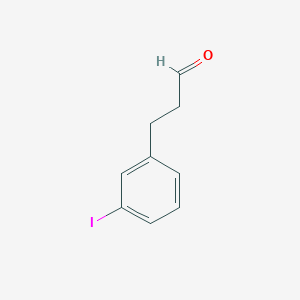
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
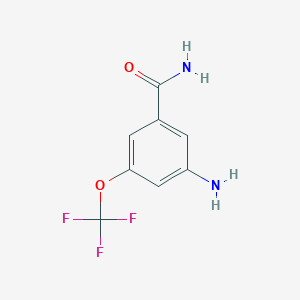

![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)

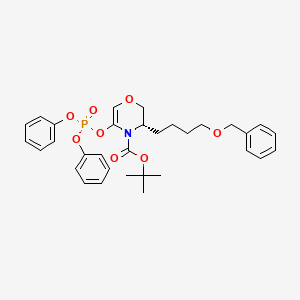
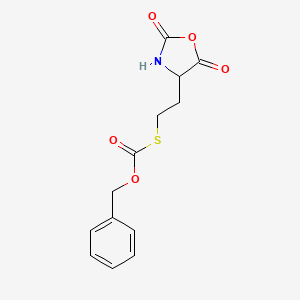
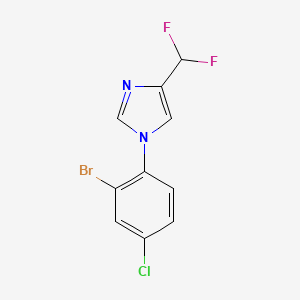
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
